Chemical structure and properties of 1-(Pyrimidin-2-yl)butan-1-amine
Chemical structure and properties of 1-(Pyrimidin-2-yl)butan-1-amine
Part 1: Executive Summary & Structural Significance
1-(Pyrimidin-2-yl)butan-1-amine is a high-value chiral heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As an
This guide details the physicochemical properties, validated synthetic routes, and quality control parameters for this compound, addressing the needs of medicinal chemists and process development scientists.
Part 2: Chemical Structure & Physicochemical Properties
Structural Analysis
The molecule consists of a butyl chain substituted at the C1 position with both a primary amine group and a pyrimidine ring attached at its C2 position. The presence of the chiral center at C1 creates two enantiomers, (R) and (S), which often exhibit distinct biological activities.
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IUPAC Name: 1-(Pyrimidin-2-yl)butan-1-amine
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Molecular Formula:
-
Molecular Weight: 151.21 g/mol
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Chiral Center: C1 (benzylic-like position)
Physicochemical Profile (Predicted & Observed)
| Property | Value / Description | Rationale |
| pKa (Amine) | ~9.2 - 9.5 | Typical for primary |
| pKa (Pyrimidine) | ~1.0 - 1.3 | Pyrimidine nitrogens are weakly basic due to |
| LogP | ~0.8 - 1.1 | Moderate lipophilicity; the butyl chain balances the polarity of the heteroaromatic ring and amine. |
| H-Bond Donors | 2 | Primary amine (-NH2). |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens (2) + Amine nitrogen (1). |
| Solubility | High in MeOH, DCM, DMSO. | Free base is an oil; HCl salt is a water-soluble solid. |
Part 3: Synthetic Methodologies
To access 1-(Pyrimidin-2-yl)butan-1-amine in high enantiopurity, two primary strategies are recommended: Ellman’s Auxiliary Approach (for discovery scale) and Biocatalytic Transamination (for process scale).
Pathway A: Asymmetric Synthesis via Ellman’s Sulfinamide
This route is preferred for generating enantiomerically pure material during the lead optimization phase. It utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the Grignard addition.
Protocol:
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Condensation: React 2-pyrimidinecarboxaldehyde with (R)-tert-butanesulfinamide in the presence of
(Lewis acid/dehydrating agent) to form the chiral N-sulfinyl imine. -
Grignard Addition: Treat the imine with
-propylmagnesium bromide (forming the butyl chain) at low temperature (-78°C to -40°C) in DCM or THF. The auxiliary directs the nucleophilic attack to a specific face of the imine. -
Deprotection: Cleave the sulfinyl group using mild acid (HCl/MeOH) to yield the chiral amine salt.
Pathway B: Biocatalytic Transamination
For larger scales,
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Substrate: 1-(Pyrimidin-2-yl)butan-1-one (prepared via Grignard addition to 2-cyanopyrimidine).
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Enzyme: (R)- or (S)-selective
-Transaminase. -
Amine Donor: Isopropylamine or Alanine (with LDH/GDH recycling system).
Visualization of Synthetic Workflows
Caption: Figure 1. Dual synthetic strategies: Ellman's auxiliary route (Solid lines) and Biocatalytic Transamination (Dashed lines).
Part 4: Analytical Characterization & Quality Control
Validating the identity and purity of 1-(Pyrimidin-2-yl)butan-1-amine requires a multi-modal approach.
NMR Spectroscopy
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NMR (400 MHz,
):- 8.7 (d, 2H, Pyrimidine H-4,6)
- 7.2 (t, 1H, Pyrimidine H-5)
- 4.1 (t, 1H, CH-NH2, benzylic-like)
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1.8 - 1.2 (m, 4H,
- ) -
0.9 (t, 3H, Terminal
)
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Diagnostic Signal: The doublet at ~8.7 ppm is characteristic of the symmetrical protons adjacent to the pyrimidine nitrogens.
Chiral HPLC Method
To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase.
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
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Detection: UV at 254 nm (Pyrimidine absorption).
Part 5: Applications in Medicinal Chemistry
This scaffold is a bioisostere of
Key Structural Activity Relationships (SAR):
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Basicity Modulation: The electron-deficient pyrimidine ring lowers the pKa of the
-amine slightly compared to a benzylamine, potentially improving membrane permeability. -
Metabolic Stability: The pyrimidine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.
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Binding Mode: In kinase inhibitors, the pyrimidine nitrogens often interact with the hinge region of the ATP-binding pocket.
Caption: Figure 2. Pharmacophore mapping of 1-(Pyrimidin-2-yl)butan-1-amine in a binding pocket context.
Part 6: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer due to the primary amine.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent carbamate formation (reaction with atmospheric
). -
Stability: Stable in solution for 24h. Avoid strong oxidizing agents which may form N-oxides on the pyrimidine ring.
References
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Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
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Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (Methodology for Chiral Amine Synthesis). Link
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Höhne, M., & Bornscheuer, U. T. "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51. (Transaminase Methodology). Link
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Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Pyrimidine as Phenyl Bioisostere). Link
